1-Hexanethiol

Flavor Chemistry Sensory Science Food Science

Select 1-Hexanethiol (C6SH) when your application requires an optimal balance between rapid surface functionalization and monolayer stability. Its intermediate C6 chain length provides faster initial adsorption on Au(111) than C12SH, while yielding more ordered self-assembled monolayers than C4SH. Distinct thermal desorption as thiolate radicals on Au ensures predictable post-processing behavior. Additionally, its exceptionally low odor threshold (0.000015 ppm) makes it a critical GC-MS standard for trace sulfur analysis in food, beverage, and environmental matrices. Use as a calibrated kinetic benchmark in thiol-Michael addition reactions (k_app = 53.4 mol⁻¹ L s⁻¹).

Molecular Formula C6H14S
CH3(CH2)5SH
C6H14S
Molecular Weight 118.24 g/mol
CAS No. 111-31-9
Cat. No. B106883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanethiol
CAS111-31-9
Synonyms1-Hexanethiol;  Hexanethiol;  1-Hexyl Mercaptan;  1-Hexylthiol;  1-Mercaptohexane;  Hexan-1-thiol;  Hexylthiol;  NSC 99106;  n-Hexanethiol;  n-Hexyl Mercaptan;  n-Hexylthiol; 
Molecular FormulaC6H14S
CH3(CH2)5SH
C6H14S
Molecular Weight118.24 g/mol
Structural Identifiers
SMILESCCCCCCS
InChIInChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
InChIKeyPMBXCGGQNSVESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Solubility in water: none
soluble in oil and alcohol
Insoluble

1-Hexanethiol (CAS 111-31-9) Procurement Specification & Physicochemical Baseline for Scientific Selection


1-Hexanethiol (CAS 111-31-9) is a linear C6 aliphatic thiol (mercaptan) with the formula CH3(CH2)5SH, possessing a molecular weight of 118.24 g/mol [1]. As a liquid at ambient temperature, it exhibits a boiling point of 150-154 °C, a density of 0.84 g/cm³, and is insoluble in water but miscible with ethanol and ether . Its moderate alkyl chain length differentiates it from shorter (e.g., C4) and longer (e.g., C8, C12) n-alkanethiols in terms of volatility, surface activity, and adsorption kinetics—parameters critical for applications in nanotechnology, surface functionalization, and organic synthesis [2].

1-Hexanethiol vs. n-Alkanethiol Homologues: Why Chain Length Matters for Reproducible Surface Modification


In the class of n-alkanethiols, the alkyl chain length (Cn) is not a trivial structural nuance but a dominant controller of self-assembled monolayer (SAM) formation kinetics and film properties on gold substrates. Short-chain thiols (e.g., butanethiol, C4SH) exhibit faster initial adsorption rates but yield less ordered, more labile monolayers, whereas long-chain thiols (e.g., dodecanethiol, C12SH) form highly ordered monolayers but suffer from significantly slower growth kinetics [1]. 1-Hexanethiol (C6SH) occupies a distinct intermediate regime: its adsorption rate on Au(111) is higher than that of longer-chain homologues at the initial growth stage, providing a balance between rapid surface coverage and adequate monolayer stability [2]. Furthermore, comparative temperature-programmed desorption (TPD) studies reveal that C6 and C8 thiols desorb as thiolate radical species from Au(111), whereas C4 thiols do not exhibit this behavior, indicating a chain-length-dependent decomposition pathway that directly impacts thermal stability of the adsorbed layer [3]. These quantifiable differences in adsorption kinetics and desorption chemistry preclude direct substitution of 1-hexanethiol with alternative chain lengths in surface-sensitive applications without re-optimization of deposition protocols.

Quantitative Differentiation Guide for 1-Hexanethiol: Comparative Data for Procurement Decisions


1-Hexanethiol Odor Threshold as a Functional Selection Criterion for Flavor, Fragrance, and Odorant R&D

1-Hexanethiol possesses an exceptionally low odor detection threshold of 0.000015 ppm (15 parts per quadrillion) in air, characterized as having a 'burnt fat' aroma . This threshold is orders of magnitude lower than that of many common volatile organic compounds (e.g., hexanal odor threshold ~4.555 μg/L in water, ~1.5 ppm in air), making 1-hexanethiol a potent contributor to aroma profiles even at trace concentrations [1]. Selection of this compound for flavor and fragrance research, trace analysis method development, or gas odorant formulation is predicated on this quantified sensitivity.

Flavor Chemistry Sensory Science Food Science Odorant Detection

Comparative Chain-Length Dependent Reactivity in Hydrogen-Isotope Exchange: 1-Hexanethiol vs. Benzenethiol and Cyclohexanethiol

In hydrogen-isotope exchange reactions with tritium-labeled poly(vinyl alcohol) in p-xylene at 50–90°C, benzenethiol exhibits higher reactivity than 1-hexanethiol, which in turn demonstrates reactivity distinct from cyclohexanethiol [1]. The study further establishes that the reactivity of aliphatic thiols, including 1-hexanethiol, changes with both the length of the straight-chain alkyl group and its isomerism, and appears to follow Taft's equation, indicating that steric and polar substituent effects are separable and quantifiable for this compound class [2]. This positions 1-hexanethiol as a well-characterized, intermediate-reactivity aliphatic thiol benchmark for kinetic studies.

Physical Organic Chemistry Kinetics Isotope Exchange Reactivity Comparison

Comparative Thiol Reactivity in Thiol-Michael Addition: 1-Hexanethiol Kinetics vs. Mercaptoester Derivatives

A detailed kinetic study of the thiol-Michael reaction reveals that 1-hexanethiol reacts with hexyl acrylate, but its reactivity is significantly lower than that of mercaptoglycolate and mercaptopropionate esters, with the reactivity of the thiols mirroring their pKa values [1]. Under hexylamine catalysis (0.057 mol% loading), the reaction between 1-hexanethiol and hexyl acrylate achieves quantitative conversion with an apparent rate constant (k_app) of 53.4 mol⁻¹ L s⁻¹, whereas with more active tri-n-propylphosphine catalysts, conversions for other thiol-ene systems reach k_app values of 1810 mol⁻¹ L s⁻¹ [2]. This quantitative data defines the precise kinetic boundaries for using 1-hexanethiol in 'click' polymerization and bioconjugation strategies relative to more reactive thiol alternatives.

Click Chemistry Polymer Chemistry Organic Synthesis Kinetics

Chain-Length Dependent Adsorption Kinetics for SAM Formation on Gold: 1-Hexanethiol Position in the Homologous Series

X-ray photoelectron spectroscopy (XPS) analysis of n-alkanethiol adsorption on gold substrates demonstrates that the initial adsorption rate of short-chain thiols is higher than that of long-chain homologues [1]. 1-Hexanethiol (C6SH) serves as a critical mid-point in this continuum: its adsorption kinetics are faster than those of dodecanethiol (C12SH) and octadecanethiol (C18SH), but slower than butanethiol (C4SH) [2]. This intermediate rate allows for more controlled, reproducible monolayer formation compared to the rapid, less ordered adsorption of shorter thiols, while avoiding the prolonged deposition times required for long-chain thiols to achieve equilibrium surface coverage.

Surface Chemistry Nanotechnology Self-Assembled Monolayers Adsorption Kinetics

Thermal Desorption Behavior on Au(111): Distinguishing 1-Hexanethiol from Shorter Chain Analogues

Temperature programmed desorption (TPD) studies on Au(111) under ultrahigh vacuum reveal a fundamental difference in the thermal decomposition pathways of adsorbed n-alkanethiols based on chain length. Desorption of thiolate radical species was observed for 1-hexanethiol (C6) and 1-octanethiol (C8), but not for butanethiol (C4) under identical experimental conditions [1]. This chain-length-dependent desorption chemistry indicates that monolayers formed from 1-hexanethiol possess a distinct thermal stability profile, undergoing thiolate radical desorption at specific temperatures, which is not observed for the C4 homologue.

Surface Science Thermal Stability SAMs Temperature Programmed Desorption

Optimal Application Scenarios for 1-Hexanethiol Based on Quantified Performance Differentiation


Controlled Self-Assembled Monolayer (SAM) Fabrication on Gold Substrates

Select 1-hexanethiol when the application requires a balance between rapid surface functionalization and monolayer order that cannot be achieved with shorter (C4) or longer (C12) n-alkanethiols. The intermediate initial adsorption rate of 1-hexanethiol on gold, faster than C12SH but more controlled than C4SH, makes it optimal for processes where deposition time and film quality must be co-optimized . Additionally, its distinct thermal decomposition pathway—desorbing as thiolate radicals on Au(111) unlike C4SH—ensures predictable thermal behavior in post-processing steps [7].

Trace Odorant Reference Standard and Flavor/Fragrance Component

Utilize 1-hexanethiol as a high-potency reference standard for developing and calibrating analytical methods (e.g., GC-MS, sensory panels) due to its exceptionally low odor threshold of 0.000015 ppm and characteristic 'burnt fat' aroma . This quantified sensitivity makes it a critical compound for trace analysis of sulfur volatiles in food, beverage, and environmental matrices, as well as a functional ingredient in savory flavor formulations where a burnt or roasted note is desired [7].

Kinetic Benchmark for Thiol-Ene 'Click' Polymerization Studies

Employ 1-hexanethiol as a well-characterized kinetic benchmark in thiol-Michael addition reactions, where its apparent rate constant (k_app = 53.4 mol⁻¹ L s⁻¹ with hexylamine catalyst) serves as a baseline for comparing the reactivity of more active thiols (e.g., mercaptopropionates) and novel catalyst systems . This quantitative baseline is essential for rational design of polymer networks, hydrogels, and bioconjugates where precise control over gelation time and crosslink density is required [7].

Isotopic Labeling and Mechanistic Probing in Physical Organic Chemistry

Select 1-hexanethiol as a representative aliphatic thiol in hydrogen-isotope exchange studies, where its reactivity—distinct from benzenethiol and cyclohexanethiol and tunable by alkyl chain length—provides a predictable probe for investigating steric and polar substituent effects via Taft's equation . This established structure-reactivity relationship allows researchers to use 1-hexanethiol as a calibrated tool for mechanistic studies involving sulfur nucleophiles [7].

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